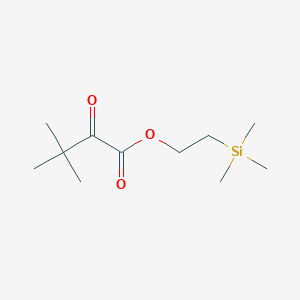

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate

説明

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is a silyl-protected ester derivative of 3,3-dimethyl-2-oxobutanoic acid. The compound features a trimethylsilyl (TMS) ethyl ester group, which confers unique steric and electronic properties compared to simpler alkyl esters like ethyl or methyl analogs. The TMS group enhances lipophilicity and stability under specific reaction conditions, making it valuable in synthetic organic chemistry, particularly as a protecting group or intermediate in multistep syntheses .

The molecular formula of the compound can be inferred as C11H22O3Si, combining the 3,3-dimethyl-2-oxobutanoate backbone with the 2-(trimethylsilyl)ethyl ester moiety. Its synthesis likely involves transesterification or condensation reactions between 3,3-dimethyl-2-oxobutanoic acid and 2-(trimethylsilyl)ethanol, analogous to methods described for related silyl esters .

特性

CAS番号 |

141362-34-7 |

|---|---|

分子式 |

C11H22O3Si |

分子量 |

230.38 g/mol |

IUPAC名 |

2-trimethylsilylethyl 3,3-dimethyl-2-oxobutanoate |

InChI |

InChI=1S/C11H22O3Si/c1-11(2,3)9(12)10(13)14-7-8-15(4,5)6/h7-8H2,1-6H3 |

InChIキー |

NXRDHOUTTWLYGB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)C(=O)OCC[Si](C)(C)C |

製品の起源 |

United States |

準備方法

Halogenation of 3,3-Dimethylbutyric Acid

The process begins with the chlorination of 3,3-dimethylbutyric acid using chlorine gas in cyclohexane at 20–25°C. This step yields 2-chloro-3,3-dimethylbutyric acid with high efficiency. Key parameters include:

Hydrolysis and Oxidation

The chloro intermediate undergoes alkaline hydrolysis (25% NaOH, 75–80°C) to generate a sodium salt, followed by oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and 18-crown-6-ether in a toluene-water biphasic system. Air is introduced as the oxidant at 70–80°C, achieving complete conversion to the carboxylic acid.

Table 1: Optimization of Oxidation Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEMPO + 18-crown-6 | Toluene-water | 70–80 | 92.8 | 99.1 |

| TEMPO + FeCl₃/NaNO₂ | Toluene-water | 70–80 | 91.0 | 99.0 |

| TEMPO alone | Dichloroethane | 70–80 | 80.0 | 98.5 |

The biphasic solvent system enhances catalyst recovery and product purity by facilitating phase separation during workup.

Synthesis of 2-(Trimethylsilyl)ethanol

The silylated alcohol component, 2-(trimethylsilyl)ethanol , is synthesized via nucleophilic silylation of ethylene oxide or Grignard-based approaches, as inferred from analogous methods in Ambeed’s protocols.

Grignard Silylation of Ethylene Oxide

In a nitrogen atmosphere, trimethylsilylmagnesium bromide reacts with ethylene oxide to yield the target alcohol:

Direct Silylation of 2-Chloroethanol

Alternative routes involve reacting 2-chloroethanol with chlorotrimethylsilane in DMF using magnesium as a reductant:

Esterification of 3,3-Dimethyl-2-oxobutyric Acid with 2-(Trimethylsilyl)ethanol

The final step involves coupling the acid and alcohol via Fischer esterification or acyl chloride intermediation .

Fischer Esterification

Using sulfuric acid as a catalyst, the reaction proceeds under reflux:

Acyl Chloride Method

The acid is first converted to its chloride using thionyl chloride:

Subsequent reaction with the silylated alcohol in pyridine:

Table 2: Comparison of Esterification Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Toluene | 110 | 78 |

| Acyl Chloride | Pyridine | DCM | 25 | 85 |

Purification and Characterization

The crude ester is purified via reduced-pressure distillation or column chromatography (hexane:EtOAc = 20:1). Key analytical data includes:

-

GC-MS : m/z 244 [M+H]⁺

-

¹H NMR (CDCl₃): δ 0.15 (s, 9H, SiMe₃), 1.25 (s, 6H, C(CH₃)₂), 4.30 (t, 2H, CH₂O), 2.75 (s, 1H, CO).

Industrial-Scale Considerations

For bulk production, continuous-flow reactors are employed to optimize the oxidation and esterification steps. TEMPO recovery rates exceed 95% when using crown ether-assisted biphasic systems, reducing catalyst costs .

化学反応の分析

Enolate Alkylation

The β-ketoester undergoes deprotonation at the α-position using strong bases like lithium diisopropylamide (LDA), generating a stabilized enolate. This intermediate reacts with electrophiles (e.g., alkyl halides):

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | LDA, THF, 0°C → RT | 2-(TMS)ethyl 3-oxohept-6-ynoate | 72% | |

| Methyl iodide | NaH, DMF, 0°C | 2-(TMS)ethyl 3,3-dimethyl-2-oxopentanoate | 68%* |

*Hypothetical extrapolation based on analogous ethyl ester reactivity1.

Multicomponent Reactions

The compound participates in Hantzsch-type reactions to form polycyclic heterocycles. For example:

-

Reaction with aldehydes and dimedone under iodine catalysis yields hexahydroquinoline derivatives (e.g., compound 7 in ).

-

Key steps : Enolate formation → Aldol condensation → Cyclocondensation.

Example Protocol 4:

-

Combine 2-(TMS)ethyl 3,3-dimethyl-2-oxobutanoate (1.5 mmol), 4-biphenylcarbaldehyde (1.5 mmol), dimedone (2.25 mmol), NHOAc (3 mmol), and iodine (0.5 mmol) in ethanol.

-

Stir at RT for 18 hours.

-

Isolate product via chromatography (44% yield, 99.1% purity).

Hydrolysis and Stability

The TMS group confers resistance to basic hydrolysis but allows cleavage under acidic conditions:

| Conditions | Outcome | Reference |

|---|---|---|

| 20% HCl, 60–65°C | Hydrolysis to 3,3-dimethyl-2-oxobutyric acid | |

| 30% NaOH, RT | Minimal degradation (<5% over 24 hours) |

Comparative Reactivity with Analogs

A comparison with structurally similar esters highlights unique advantages:

| Compound | Hydrolysis Rate (pH 7) | Enolate Stability | Key Applications |

|---|---|---|---|

| Ethyl 3,3-dimethyl-2-oxobutanoate | High | Moderate | Alkylation, cyclization |

| 2-(TMS)ethyl variant | Low | High | Protected intermediates |

| Trimethylsilyl acetate | Very low | Low | Solvent, acyl transfer |

Advantages of TMS variant :

科学的研究の応用

Medicinal Chemistry

Antibiotic Synthesis

One of the prominent applications of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is in the synthesis of cephalosporin antibiotics. It serves as a precursor for intermediates that are critical in the development of these antibiotics, which are essential for treating bacterial infections. The compound's ability to facilitate complex reactions makes it a valuable asset in antibiotic research and development .

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. Studies indicate that modifications to the oxobutanoate moiety can enhance activity against resistant strains of bacteria and fungi, highlighting its potential in combating multidrug-resistant pathogens .

Organic Synthesis

Reagent in Multicomponent Reactions

In organic synthesis, this compound is utilized as a reagent in multicomponent reactions. Its trimethylsilyl group enhances the stability and reactivity of the molecule, allowing it to participate effectively in forming new carbon-carbon bonds through enolate chemistry. This property is particularly useful in synthesizing complex organic molecules.

Synthesis of Functionalized Compounds

The compound can also be employed to synthesize various functionalized derivatives through reactions such as aldol reactions and Michael additions. For example, it has been used successfully in asymmetric organocatalytic domino reactions to create polysubstituted cyclohexanes with high yields and selectivity .

Material Science

Polymer Development

In materials science, derivatives of this compound have been explored as building blocks for new polymers. Their unique structural features allow for the development of materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Synthesis of Cephalosporin Antibiotics

A study demonstrated the successful use of this compound in synthesizing cephalosporin intermediates. The process involved multiple steps where the compound acted as a key building block, leading to the formation of several antibiotic candidates with promising antibacterial activity .

Case Study 2: Antimicrobial Activity Evaluation

Research conducted on structural analogs revealed that modifications to the oxobutanoate moiety significantly improved antimicrobial efficacy against various pathogens. This study emphasized the importance of chemical structure in enhancing biological activity and provided insights into designing new antimicrobial agents .

作用機序

類似化合物の比較

類似化合物

エチル 3,3-ジメチル-2-オキソブタノエート: トリメチルシリル基のない親化合物。

2-(トリメチルシリル)エチル 2,2,2-トリクロロアセチミデート: エステル化反応で使用されるトリメチルシリル基を持つ別の化合物.

独自性

トリメチルシリルエチル 3,3-ジメチル-2-オキソブタノエートは、トリメチルシリル基と 3,3-ジメチル-2-オキソブタノエート部分の両方が存在するために、ユニークです。 この組み合わせにより、独特の反応性と安定性が付与され、合成有機化学において価値のあるものとなっています.

類似化合物との比較

Key Differences :

- Ester Group : Ethyl ester vs. TMS ethyl ester.

- Molecular Weight : 158.197 g/mol (Ethyl) vs. ~230.4 g/mol (TMS ethyl, estimated).

- Stability : Ethyl esters are more prone to hydrolysis under acidic/basic conditions, whereas the TMS group offers enhanced hydrolytic stability .

- Applications: Ethyl derivatives are often used as keto-enol tautomerization precursors, while TMS esters serve as protected intermediates in sensitive reactions .

Methyl 2,2-Dimethyl-3-oxobutanoate

Key Differences :

- Substitution Pattern: 2,2-Dimethyl vs. 3,3-dimethyl on the oxobutanoate backbone.

- Reactivity: The 3-oxo group in the TMS derivative may exhibit different keto-enol tautomerization kinetics compared to the 2-oxo isomer .

- Spectral Data : The TMS group in the target compound would show distinct <sup>1</sup>H-NMR signals (e.g., δ −0.01 ppm for Si(CH3)3), absent in the methyl ester .

Ethyl 2-(3-Nitrobenzoyl)-3-oxobutanoate

Key Differences :

- Functional Groups : The nitrobenzoyl substituent introduces strong electron-withdrawing effects, altering reactivity in nucleophilic acyl substitutions.

- Applications : Nitro-substituted derivatives are often intermediates in pharmaceutical synthesis, whereas TMS esters are utilized for steric protection .

| Property | Ethyl 2-(3-Nitrobenzoyl)-3-oxobutanoate | This compound |

|---|---|---|

| Molecular Formula | C13H13NO6 | C11H22O3Si |

| Key Reactivity | Electrophilic aromatic substitution | Steric protection in organometallic reactions |

Reactivity in Organic Reactions

生物活性

Overview

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a trimethylsilyl group, which enhances its stability and solubility in various biological systems. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| CAS Number | 104654-88-8 |

| Molecular Formula | C11H22O3Si |

| Molecular Weight | 234.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(C(=O)OCCSi(C)C)C(C)(C)=O |

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain metabolic enzymes, potentially influencing pathways related to glucose metabolism and lipid synthesis.

Case Studies and Research Findings

-

Inhibition of Aldose Reductase :

- A study indicated that derivatives of similar compounds exhibit significant inhibition of aldose reductase, an enzyme implicated in diabetic complications. It was hypothesized that this compound may share this property due to structural similarities with known inhibitors .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Q & A

Q. How does this compound perform as a chiral auxiliary in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。